molecular formula C11H13NO4S B3038668 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid CAS No. 88425-47-2

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B3038668
CAS RN: 88425-47-2
M. Wt: 255.29 g/mol
InChI Key: JUSWZYFYLXTMLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’, are known to undergo various chemical reactions. These reactions are influenced by steric factors and can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid has been utilized in various chemical syntheses and reactions. For instance, it has been involved in palladium-catalyzed decarboxylative Suzuki and Heck couplings for synthesizing aryl/alkenyl pyrroles (Suresh et al., 2013). Additionally, it's been used in the acid-catalyzed synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, offering a convenient method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Antimicrobial Applications

This compound has demonstrated antimicrobial potential. In a study by Zareef et al. (2008), novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09-1.0 mg (Zareef, Iqbal, & Arfan, 2008).

Blood Platelet Inhibition

In the field of medical research, derivatives of 4-(vinylsulfonyl)pyrrolidine-2-carboxylic acids have been found to inhibit the exposure of phosphatidylserine by platelets upon activation with thrombin. This indicates potential applications in controlling blood coagulation (Kudryavtsev et al., 2011).

Antibacterial Activity

In a study by Ajani et al. (2012), 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid emerged as a highly active compound against Staphylococcus aureus, with a MIC value of 1.8 μg/mL. This showcases its potential as an effective antibacterial agent (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Sulfonation Processes

The compound has been involved in the development of clean and operationally simple protocols for the sulfonation of various pyrroles and indoles, leading to the direct synthesis of significant sulfonamide derivatives (Janosik et al., 2006).

Future Directions

The future directions for ‘1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid’ and related compounds involve the design of new pyrrolidine compounds with different biological profiles. This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWZYFYLXTMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312598
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid

CAS RN

88425-47-2
Record name 1-(Phenylsulfonyl)proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88425-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylsulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Sharma, SS Soman - European Journal of Medicinal Chemistry, 2015 - Elsevier
Type 2 diabetes (T2D) is a lifestyle disease affecting millions of people worldwide. Various therapies are available for the management of T2D and dipeptidyl peptidase-IV (DPP-IV) …
Number of citations: 54 www.sciencedirect.com
MC Egbujor, UC Okoro, S Okafor - Medicinal Chemistry Research, 2019 - Springer
Abstracts The research explores the facile synthesis of some new phenylsulfamoyl carboxylic acids, their molecular docking, antimicrobial, and antioxidant activities. The procedure …
Number of citations: 18 link.springer.com
R Korukonda, N Guan, JT Dalton, J Liu… - Journal of medicinal …, 2006 - ACS Publications
Calpain is a cytosolic cysteine endopeptidase that has been implicated in a number of disorders including cancer. We have synthesized and studied the μ-calpain inhibitory activity and …
Number of citations: 24 pubs.acs.org
OO Ajani, OB Familoni, JO Echeme, F Wu, Z Sujiang - 2013 - ir.unilag.edu.ng
Sulfonamides are known to represent a class of medicinally important compounds which are extensively used as antibacterial agents. Hence, a series of new N, N-diethyl amide …
Number of citations: 6 ir.unilag.edu.ng
B Cao, OE Hutt, Z Zhang, S Li… - Organic & …, 2014 - pubs.rsc.org
The α9β1 and α4β1 integrin subtypes are expressed on bone marrow haemopoietic stem cells and have important roles in stem cell regulation and trafficking. Although the roles of …
Number of citations: 14 pubs.rsc.org
L Moghoufei, M Mehrabi, H Adibi… - Journal of Biomolecular …, 2023 - Taylor & Francis
Carbonic anhydrase (CA) is a zinc metalloenzyme that facilitates the rapid conversion of water and carbon dioxide into proton and bicarbonate ion. CA isozymes have been broadly …
Number of citations: 4 www.tandfonline.com
R Frlan, A Kovač, D Blanot, S Gobec… - Acta Chimica …, 2011 - search.ebscohost.com
Mur ligases are essential enzymes involved in the cytoplasmic steps of peptidoglycan synthesis which remain attractive, yet unexploited targets. In order to develop new antibacterial …
Number of citations: 14 search.ebscohost.com
V Levchenko - 2016 - duo.uio.no
The preparation of heterogeneous polymer catalysts is of a special interest since they allow easy separation of the catalyst from the reaction medium. The heterogeneous polymer …
Number of citations: 1 www.duo.uio.no
T Ecoiffier, J El Annan, S Rashid… - Archives of …, 2008 - jamanetwork.com
Objective To study the effect of topical application of very late antigen 4 (VLA-4) small-molecule antagonist (anti–VLA-4 sm) in a mouse model of dry eye disease. Methods Anti–VLA-4 …
Number of citations: 62 jamanetwork.com

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